JNK-IN-11 is a novel compound developed as an inhibitor of c-Jun N-terminal kinase (JNK), a critical player in various cellular processes, including apoptosis, inflammation, and stress responses. This compound is part of a broader class of JNK inhibitors that have drawn attention for their potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. JNK-IN-11 specifically targets the JNK signaling pathway, which is known for its dual role in promoting both cell survival and apoptosis depending on the context.
JNK-IN-11 is classified under the category of protein kinase inhibitors, with a specific focus on inhibiting the activity of JNK isoforms, particularly JNK1 and JNK2. These isoforms are ubiquitously expressed in various tissues, while JNK3 is primarily found in neuronal tissues. The compound's development stems from ongoing research into the modulation of JNK signaling pathways to achieve therapeutic benefits in various diseases .
The synthesis of JNK-IN-11 involves multiple steps that typically include condensation reactions and modifications to achieve the desired molecular structure. One common method for synthesizing related compounds involves the condensation of ninhydrin with o-phenylenediamine, which forms a precursor that can be further modified to yield various derivatives . The synthesis process may also utilize techniques such as esterification and bromination to introduce specific functional groups that enhance the compound's activity against JNK .
The synthesis generally requires:
The molecular structure of JNK-IN-11 can be represented as an indenoquinoxaline derivative. The specific arrangement of atoms and functional groups contributes to its interaction with the JNK enzyme.
JNK-IN-11 undergoes several key chemical reactions during its synthesis and when interacting with biological targets:
These reactions often require careful control of temperature and pH, as well as the use of catalysts or specific solvents to achieve optimal yields.
JNK-IN-11 functions by selectively inhibiting the phosphorylation activity of JNK isoforms. The mechanism involves:
Data from studies indicate that compounds similar to JNK-IN-11 can significantly alter cellular responses to stressors such as UV irradiation or cytokine exposure by diminishing JNK-mediated signaling pathways .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.
JNK-IN-11 has significant potential applications in scientific research and therapeutic development:
Research continues to explore the full therapeutic potential of JNK-IN-11 and related compounds in various disease models, aiming for improved treatment strategies through targeted inhibition of the JNK pathway .
The evolution of c-Jun N-terminal kinase (JNK) inhibitors represents a concerted effort to overcome limitations in early pharmacological tools. Initial inhibitors like the anthrapyrazolone SP600125 exhibited poor kinase selectivity, inhibiting over 50 unrelated kinases at micromolar concentrations and demonstrating limited cellular efficacy due to pharmacokinetic challenges [1] [4]. Subsequent compounds such as AS601245 improved potency but still suffered from insufficient target engagement in physiological ATP-rich environments [1]. The discovery of covalent JNK inhibitors marked a paradigm shift. By exploiting a conserved cysteine residue (Cys116 in JNK1, Cys154 in JNK3), compounds like JNK-IN-8 achieved sustained target inhibition through irreversible bond formation, independent of cellular ATP concentrations [1].
JNK-IN-11 emerged from structure-based optimization of this covalent scaffold. Its design incorporated a phenylaminopyrimidine core (inspired by imatinib's pharmacokinetic properties) linked to an electrophilic acrylamide group positioned to target the conserved JNK cysteine [1]. Unlike earlier reversible inhibitors, JNK-IN-11 demonstrated prolonged pharmacodynamic effects in cellular models, effectively suppressing phosphorylation of the canonical JNK substrate c-Jun at nanomolar concentrations [1]. This covalent mechanism addressed prior challenges of transient pathway suppression and poor selectivity.
Table 1: Evolution of JNK Inhibitors
Compound | Mechanism | Key Limitations | Selectivity Profile |
---|---|---|---|
SP600125 | Reversible ATP-competitive | Pan-kinase inhibition; poor cellular penetration | IC₅₀ >1 µM for 50+ kinases |
AS601245 | Reversible ATP-competitive | Limited suppression of c-Jun phosphorylation | Moderate selectivity for JNK1/2 |
JNK-IN-8 | Irreversible covalent | Potential off-target effects on cysteine kinases | >100-fold selectivity over 400 kinases |
JNK-IN-11 | Irreversible covalent | Under characterization | High selectivity for JNK isoforms |
The JNK pathway functions as a central coordinator of cellular stress adaptation. Activation occurs through a conserved three-tiered kinase cascade: Mitogen-activated protein kinase kinase kinases (MAP3Ks) phosphorylate dual-specificity kinases Mitogen-activated protein kinase kinase 4 and 7 (MKK4/7), which in turn activate JNK isoforms via dual phosphorylation of Thr-Pro-Tyr motifs in their activation loops [2] [5]. Physiologically, this pathway integrates diverse inputs including:
Dysregulated JNK signaling manifests in pathological hyperactivity across multiple disease states. In neurodegenerative contexts, sustained JNK3 activation in neurons promotes mitochondrial dysfunction and apoptosis through phosphorylation of substrates like B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated X protein (Bax) [5]. In metabolic disorders, JNK1 phosphorylates insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, disrupting insulin signaling and contributing to insulin resistance in obesity and type 2 diabetes [9]. Chronic JNK activation also drives inflammatory pathologies by enhancing activator protein 1 (AP-1) transcriptional activity, increasing production of matrix metalloproteinases and pro-inflammatory cytokines in rheumatoid arthritis and asthma [2] [4].
The three JNK isoforms (JNK1, JNK2, JNK3) exhibit distinct expression patterns and pathophysiological functions, informing therapeutic targeting strategies. JNK1 and JNK2 are ubiquitously expressed across tissues, while JNK3 expression is largely confined to the brain, heart, and testes [2] [5]. Genetic knockout studies reveal critical isoform-specific roles:
Table 2: JNK Isoform-Specific Functions in Disease
Isoform | Primary Tissue Distribution | Validated Disease Roles | Substrates with Pathogenic Links |
---|---|---|---|
JNK1 | Ubiquitous | Obesity, insulin resistance, hepatocellular carcinoma | IRS-1 (metabolic dysfunction), c-Jun (proliferation) |
JNK2 | Ubiquitous | Autoimmune arthritis, asthma, breast cancer metastasis | c-Jun (migration), ATF2 (inflammation) |
JNK3 | CNS neurons, cardiac myocytes | Parkinson’s disease, Alzheimer’s pathology, ischemic brain injury | Bcl-2 (apoptosis), Tau (neurofibrillary tangles) |
JNK-IN-11 was designed to overcome limitations of pan-JNK inhibitors by exploiting structural nuances in the ATP-binding pockets of specific isoforms. X-ray crystallography of JNK3 (resolution 2.60–2.97 Å) revealed a unique cysteine (Cys154) accessible to covalent inhibitors within a hydrophobic pocket absent in many other kinases [1] [6]. The compound’s isozyme selectivity profile—particularly its enhanced potency against JNK3—makes it a compelling candidate for neurodegenerative disorders where transient JNK activation may support neuroprotection, but sustained activity drives pathology [5] [8]. In inflammatory diseases, selective inhibition of JNK1/2 spares JNK3-mediated protective functions in the brain, potentially reducing therapeutic liabilities [4].
Structural Basis for Selectivity: The conserved cysteine residue targeted by JNK-IN-11 lies within the ATP-binding cleft of all JNK isoforms. However, subtle differences in the hinge region and hydrophobic pockets between isoforms allow for differential binding kinetics. Molecular modeling suggests JNK-IN-11’s acrylamide group forms a covalent bond with Cys154 in JNK3 with higher efficiency than with Cys116 in JNK1, contributing to its isoform preference [1] [6]. This selectivity is critical given the opposing roles of transient versus sustained JNK activation: transient JNK signaling regulates adaptive stress responses and cell survival, while chronic activation drives apoptotic and inflammatory cascades [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1